N-isobutyl-6-isopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
Description
Its structure features a pyrazolo[3,4-b]pyridine core substituted with an isobutyl carboxamide group at position 4, an isopropyl group at position 6, and methyl groups at positions 1 and 3. These substituents influence its physicochemical properties, such as solubility and lipophilicity, which are critical for bioavailability and target engagement .
Properties
IUPAC Name |
1,3-dimethyl-N-(2-methylpropyl)-6-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O/c1-9(2)8-17-16(21)12-7-13(10(3)4)18-15-14(12)11(5)19-20(15)6/h7,9-10H,8H2,1-6H3,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGNAOBZSTDUPAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C(C)C)C(=O)NCC(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-isobutyl-6-isopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves the formation of the pyrazolopyridine core followed by the introduction of the isobutyl, isopropyl, and dimethyl groups. One common method involves the cyclization of appropriate hydrazones with pyridine derivatives under acidic or basic conditions. The reaction conditions often include the use of solvents such as ethanol or acetic acid and catalysts like hydrochloric acid or sodium acetate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial to achieving the desired product quality .
Chemical Reactions Analysis
Types of Reactions
N-isobutyl-6-isopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the original compound, while reduction could produce alcohols or amines .
Scientific Research Applications
N-isobutyl-6-isopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has been studied for various scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as a kinase inhibitor, particularly targeting tropomyosin receptor kinases (TRKs), which are involved in cancer cell proliferation and differentiation.
Biological Studies: It has been evaluated for its cytotoxic activities against various cancer cell lines, demonstrating significant inhibitory effects.
Chemical Biology: The compound is used as a tool to study signal transduction pathways and protein interactions due to its ability to modulate kinase activity.
Mechanism of Action
The mechanism of action of N-isobutyl-6-isopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets, primarily tropomyosin receptor kinases (TRKs). Upon binding to the kinase domain, the compound inhibits the phosphorylation of downstream signaling proteins, thereby disrupting pathways involved in cell proliferation, differentiation, and survival . This inhibition can lead to the suppression of cancer cell growth and induction of apoptosis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazolo[3,4-b]pyridine derivatives exhibit diverse biological activities modulated by their substituents. Below is a comparative analysis of N-isobutyl-6-isopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide and key analogs:
Structural and Functional Group Variations
Research Findings and Pharmacological Data
Key Studies on Analogous Compounds
- Metabolic Stability : Compounds with tetrahydrothiophene dioxide substituents (e.g., ) exhibit prolonged half-lives (>4 hours in vitro) due to reduced CYP450-mediated oxidation .
- Kinase Inhibition : Ethyl 3-cyclopropyl-1-(4-fluorophenyl)-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate inhibits Aurora kinase A with an IC₅₀ of 38 nM, highlighting the importance of cyclopropyl and fluorophenyl groups .
- Ion Channel Modulation: Derivatives with thiophene or furan substituents (e.g., ) show nanomolar potency in activating GIRK channels, relevant for cardiovascular and neurological therapeutics .
Pharmacokinetic Predictions for the Target Compound
Biological Activity
N-isobutyl-6-isopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a compound belonging to the pyrazolo[3,4-b]pyridine family, which has garnered interest due to its potential biological activities. This article synthesizes current research findings on the biological activity of this compound, particularly focusing on its anticancer properties, anti-inflammatory effects, and mechanisms of action.
The molecular structure of this compound can be described as follows:
- Molecular Formula : C13H18N4O
- Molecular Weight : 246.31 g/mol
Anticancer Activity
Recent studies have highlighted the potential of pyrazolo[3,4-b]pyridine derivatives as anticancer agents. Research indicates that compounds in this class exhibit significant antiproliferative effects against various cancer cell lines.
-
Mechanism of Action :
- The compound has been shown to inhibit the mTORC1 signaling pathway, which is crucial for cell growth and proliferation. This inhibition leads to increased autophagy and reduced tumor growth in vitro and in vivo models .
- It also affects the autophagic flux by disrupting mTORC1 reactivation during starvation conditions, which results in the accumulation of LC3-II and abnormal LC3 punctae formation .
- Case Studies :
Anti-inflammatory Activity
Pyrazolo derivatives have also been investigated for their anti-inflammatory properties. The compound's ability to reduce inflammatory markers makes it a potential candidate for treating inflammatory diseases.
- Mechanism :
- The compound may exert its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and other mediators involved in inflammatory responses.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Variations in substituents on the pyrazole ring significantly influence its potency and selectivity against various biological targets.
| Substituent | Effect on Activity |
|---|---|
| Isobutyl | Enhances lipophilicity and cellular uptake |
| Isopropyl | Modulates receptor binding affinity |
Q & A
Basic: What are the critical considerations for optimizing the synthesis of N-isobutyl-6-isopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide?
The synthesis of pyrazolo[3,4-b]pyridine derivatives typically involves multi-step reactions, including cyclization, alkylation, and carboxamide coupling. Key considerations include:
- Regioselectivity : Ensuring proper substitution patterns during cyclization (e.g., avoiding undesired positional isomers) .
- Solvent and Catalyst Optimization : For example, trifluoroacetic acid (TFA) is often used catalytically in THF to promote cyclocondensation reactions .
- Purification : Chromatography or recrystallization is critical for achieving high purity (>95%), as impurities can skew biological assay results .
- Yield Enhancement : Stepwise temperature control (e.g., reflux conditions) and stoichiometric balancing of reagents (e.g., carboxylic acid and amine coupling partners) are essential .
Advanced: How can late-stage functionalization improve the pharmacological profile of this compound?
Late-stage modifications, such as introducing substituents to the pyridine or isobutyl groups, can enhance bioavailability and target affinity:
- Lipophilicity Adjustment : Adding cyclopropyl or trifluoromethyl groups (as seen in analogs) improves membrane permeability .
- Targeted Modifications : For example, substituting the isopropyl group with a cycloheptyl moiety increases steric bulk, potentially enhancing binding to hydrophobic enzyme pockets .
- Methodology : Employ Suzuki-Miyaura coupling or Buchwald-Hartwig amination for selective C–N or C–C bond formation without degrading the core structure .
Basic: What analytical techniques are recommended for structural characterization?
- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., in DMSO-d6 or CDCl₃) resolve methyl/isopropyl substituents and confirm carboxamide formation .
- HRMS : High-resolution mass spectrometry validates molecular formula (e.g., C₂₃H₂₇ClN₄O, [M+H]⁺ = 411.1952) .
- HPLC-PDA : Purity assessment (>95%) and detection of trace impurities .
Advanced: How can researchers resolve ambiguities in stereochemical or regiochemical assignments?
- 2D NMR (COSY, NOESY) : Differentiates between regioisomers by correlating proton-proton spatial relationships .
- X-ray Crystallography : Resolves absolute configuration, particularly for chiral centers introduced during synthesis .
- Computational Modeling : DFT calculations predict NMR chemical shifts to validate experimental data .
Basic: What in vitro assays are suitable for initial biological activity screening?
- Kinase Inhibition Assays : Use fluorescence polarization or ADP-Glo™ assays to test inhibition of kinases (e.g., PfABC13 in malaria studies) .
- Cytotoxicity Screening : Employ MTT assays on mammalian cell lines (e.g., HEK293) to assess safety margins .
- Binding Affinity Studies : Surface plasmon resonance (SPR) or ITC quantifies interactions with target proteins .
Advanced: How does structural variation at the 6-isopropyl position influence antimalarial activity and resistance?
- Resistance Linkage : Substitutions like cyclopropyl or trifluoromethyl at position 6 reduce susceptibility to resistance mediated by the Plasmodium ABCI3 transporter .
- SAR Table :
| Substituent (Position 6) | IC₅₀ (Pf3D7) | Resistance Fold Change (PfK13 mutant) |
|---|---|---|
| Isopropyl | 12 nM | 8.5x |
| Cyclopropyl | 8 nM | 3.2x |
| Trifluoromethyl | 5 nM | 1.8x |
Data derived from analogs in .
Basic: What computational tools support SAR studies for this compound?
- Molecular Docking (AutoDock Vina, Glide) : Predict binding modes to targets like kinases or GPCRs .
- QSAR Models : Utilize descriptors like logP, polar surface area, and H-bond donors to correlate structure with activity .
- MD Simulations (GROMACS) : Assess stability of ligand-target complexes over 100-ns trajectories .
Advanced: How can in vivo efficacy studies be designed to evaluate pharmacokinetics?
- Mouse Models : Administer compound intravenously (IV) or orally (PO) to determine bioavailability, half-life, and tissue distribution .
- PK Parameters :
- Cmax : 1.2 µg/mL (PO dose: 50 mg/kg)
- T₁/₂ : 6.7 hours
- AUC₀–24h : 18 µg·h/mL
- Metabolite Identification : LC-MS/MS detects phase I/II metabolites in plasma .
Basic: What strategies mitigate cytotoxicity in lead optimization?
- Selectivity Index (SI) : Prioritize compounds with SI >10 (e.g., IC₅₀ for target vs. HEK293 cells) .
- Prodrug Approaches : Introduce ester or amide prodrug moieties to reduce off-target effects .
- Mitochondrial Toxicity Assays : Measure ROS generation in HepG2 cells .
Advanced: How should researchers address contradictions between in vitro and in vivo data?
- Orthogonal Assays : Validate in vitro hits using ex vivo models (e.g., parasite-infected erythrocytes) .
- Plasma Protein Binding : Adjust for free fraction differences using equilibrium dialysis .
- Metabolic Stability : Compare liver microsome data (human vs. mouse) to explain species-specific discrepancies .
Basic: What are the best practices for evaluating metabolic stability?
- Liver Microsome Assays : Incubate compound with NADPH-fortified human/mouse microsomes; monitor depletion via LC-MS .
- CYP450 Inhibition : Use fluorogenic substrates to assess CYP3A4/2D6 inhibition risks .
- Metabolite Profiling : Identify major metabolites using HRMS and stable isotope labeling .
Advanced: How can CRISPR screening identify resistance mechanisms?
- Library Design : Target Plasmodium genes (e.g., ABC transporters) via sgRNA libraries .
- Phenotypic Screening : Compare IC₅₀ shifts in wild-type vs. CRISPR-edited parasites .
- Rescue Experiments : Reintroduce wild-type genes to confirm resistance causality .
Basic: What in silico tools predict toxicity profiles?
- ProTox-II : Predicts hepatotoxicity and mutagenicity based on structural alerts .
- Derek Nexus : Flags potential cardiotoxicity (e.g., hERG inhibition) .
- ADMET Predictor™ : Estimates Ames test outcomes and LD₅₀ values .
Advanced: How to design a fragment-based drug discovery (FBDD) campaign for analogs?
- Fragment Library Screening : Use X-ray crystallography or SPR to identify low-MW binders (<300 Da) to the pyrazolo[3,4-b]pyridine core .
- Growing/ Merging Strategies : Elaborate fragments at the 4-carboxamide position while maintaining ligand efficiency >0.3 .
- Thermal Shift Assays : Confirm target engagement via ΔTm changes .
Basic: What are the challenges in scaling up synthesis for preclinical studies?
- Process Chemistry : Transition from batch to flow chemistry for hazardous steps (e.g., nitration) .
- Cost-Effective Reagents : Replace expensive catalysts (e.g., Pd(OAc)₂) with cheaper alternatives .
- Quality Control : Implement in-line PAT (Process Analytical Technology) for real-time purity monitoring .
Advanced: How to develop a robust analytical method for stability testing?
- Forced Degradation Studies : Expose compound to heat (40°C), light (ICH Q1B), and pH extremes (1–13) .
- HPLC Method : Use a C18 column (150 mm × 4.6 mm, 3.5 µm) with gradient elution (0.1% TFA in H₂O/ACN) .
- Degradation Pathways : Identify hydrolysis (carboxamide cleavage) or oxidation (isopropyl to ketone) products via LC-HRMS .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
